molecular structure and conformation of 3-(1H-imidazol-5-yl)acrylonitrile
molecular structure and conformation of 3-(1H-imidazol-5-yl)acrylonitrile
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-imidazol-5-yl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 3-(1H-imidazol-5-yl)acrylonitrile. As a molecule combining the biologically significant imidazole ring with a reactive acrylonitrile moiety, understanding its three-dimensional properties is paramount for applications in medicinal chemistry and materials science. This document moves beyond a simple data summary to explain the causality behind experimental and computational approaches, offering field-proven insights for its characterization.
Introduction to 3-(1H-imidazol-5-yl)acrylonitrile
3-(1H-imidazol-5-yl)acrylonitrile is a heterocyclic compound featuring a five-membered imidazole ring linked to an acrylonitrile group. The imidazole core is a ubiquitous scaffold in biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions. The α,β-unsaturated nitrile group (acrylonitrile) is a versatile chemical handle and a Michael acceptor, making it a valuable component for covalent inhibitors and a precursor for various chemical transformations. The spatial arrangement of these two functional groups dictates the molecule's steric and electronic properties, which in turn influences its interaction with biological targets and its utility as a synthetic intermediate.
Molecular Structure and Isomerism
The fundamental structure of 3-(1H-imidazol-5-yl)acrylonitrile is defined by the covalent linkage of an imidazole ring at its 5-position to the β-carbon of an acrylonitrile backbone. The key structural features to consider are isomerism around the carbon-carbon double bond and the tautomeric forms of the imidazole ring.
Geometric Isomerism: (E)- and (Z)-Configurations
The presence of a C=C double bond gives rise to geometric isomers: (E)- and (Z)-3-(1H-imidazol-5-yl)acrylonitrile. The Knoevenagel condensation, a common synthetic route for such compounds, typically yields the thermodynamically more stable (E)-isomer as the major product.[1][2] The (E)-isomer, where the imidazole ring and the nitrile group are on opposite sides of the double bond, is generally favored due to reduced steric hindrance.
-
(E)-isomer: Expected to be the predominant and more stable form.
-
(Z)-isomer: Sterically more hindered and thus thermodynamically less stable.
The specific isomer can be definitively identified using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy or single-crystal X-ray diffraction.[3]
Imidazole Tautomerism
The 1H-imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. In the context of the 5-substituted acrylonitrile, this would be the N1-H and N3-H tautomers. The preferred tautomer in the solid state and in solution will depend on intermolecular interactions, particularly hydrogen bonding.
Conformational Analysis
The conformation of 3-(1H-imidazol-5-yl)acrylonitrile is primarily determined by the rotation around the single bond connecting the imidazole ring to the vinyl group (C5-Cβ bond). This rotation defines the relative orientation of the two planar moieties.
The two primary conformations of interest are:
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syn-periplanar (s-cis): The C=C double bond of the acrylonitrile is eclipsed with the C4-C5 bond of the imidazole ring.
-
anti-periplanar (s-trans): The C=C double bond is anti to the C4-C5 bond of the imidazole ring.
Quantum chemical calculations are essential for determining the energy landscape of this rotation, identifying the most stable conformers, and calculating the energy barriers between them.[4] For similar vinyl-imidazole systems, the planarity of the molecule is often favored to maximize conjugation, but steric clashes can lead to non-planar ground states.[5]
Synthesis and Characterization: Experimental Protocols
A robust understanding of the molecule's structure requires its synthesis and subsequent characterization using a suite of analytical techniques.
Synthesis via Knoevenagel Condensation
The most direct route to synthesize 3-(1H-imidazol-5-yl)acrylonitrile is the Knoevenagel condensation of 1H-imidazole-5-carbaldehyde with malononitrile.[6][7] This method is highly effective for forming C=C bonds with electron-withdrawing groups.
Protocol: Microwave-Assisted Knoevenagel Condensation
-
Reactant Preparation: In a microwave-safe vessel, combine 1H-imidazole-5-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base like piperidine or ammonium acetate in a minimal amount of a high-boiling solvent such as ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) at a temperature of 80-120 °C for 10-30 minutes. The causality here is that microwaves rapidly and uniformly heat the reaction mixture, significantly accelerating the reaction rate compared to conventional heating.[6]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure (E)-isomer.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of 3-(1H-imidazol-5-yl)acrylonitrile.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides diagnostic information about the functional groups present. For 3-(1H-imidazol-5-yl)acrylonitrile, key vibrational bands are expected. The nitrile (C≡N) stretch is particularly informative; its frequency is sensitive to conjugation.
-
Expected Peaks:
-
~3100-2800 cm⁻¹: Broad N-H stretch from the imidazole ring.
-
~2220 cm⁻¹: Sharp, strong C≡N stretch. Conjugation with the imidazole and vinyl group typically lowers this frequency from the ~2250 cm⁻¹ seen in saturated nitriles.[8][9]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the vinyl group and imidazole ring.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: Provides information on the proton environment. Key signals would include:
-
Two doublets for the vinyl protons, with a large coupling constant (J ≈ 16 Hz) confirming the (E)-configuration.
-
Singlets for the imidazole C2-H and C4-H protons.
-
A broad singlet for the imidazole N-H proton.
-
-
¹³C NMR: Shows signals for each unique carbon atom.
-
The nitrile carbon (C≡N) is expected in the 115-120 ppm range.[9]
-
Carbons of the imidazole ring and the vinyl group would appear in the aromatic/olefinic region (100-150 ppm).
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): Used to definitively assign all proton and carbon signals and to confirm through-space correlations, such as the NOE between the imidazole C4-H and the adjacent vinyl proton, which further validates the (E)-isomer assignment.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous, high-resolution data on the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[11] This is the gold standard for confirming the absolute structure and observing intermolecular interactions like hydrogen bonding.
Protocol: Crystallization and X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture). The slow rate is critical as it allows molecules to pack in a highly ordered, repeating lattice.[12][13]
-
Data Collection: A suitable crystal (typically <0.3 mm in its largest dimension) is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[14] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final structure.[11][14]
Diagram: X-ray Crystallography Workflow
Caption: The process for determining molecular structure via X-ray diffraction.
Table 1: Predicted Structural Parameters for (E)-3-(1H-imidazol-5-yl)acrylonitrile (Note: These are hypothetical values based on related structures. Experimental determination is required for confirmation.)
| Parameter | Predicted Value | Significance |
| C=C Bond Length | ~1.34 Å | Typical double bond length. |
| C-C (vinyl-imidazole) | ~1.46 Å | Shortened due to sp²-sp² character and conjugation. |
| C≡N Bond Length | ~1.15 Å | Typical triple bond length. |
| C-C=C Bond Angle | ~122° | Reflects sp² hybridization. |
| Imidazole-C-C Torsion | ~0° or ~180° | The system is expected to be largely planar to maximize conjugation. |
Computational Chemistry Workflow
In the absence of experimental data or to complement it, quantum chemical calculations provide deep insight into the conformational preferences and electronic structure.
Protocol: Conformational Analysis using Density Functional Theory (DFT)
-
Initial Structure Generation: Build the (E)- and (Z)-isomers of 3-(1H-imidazol-5-yl)acrylonitrile in silico.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C5-Cβ single bond to explore the potential energy surface.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for initial screening, followed by a more robust method like M06-2X/6-311+G(d,p) for final energies).[4][15]
-
Frequency Calculations: Perform frequency calculations for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies and thermal corrections.
-
Energy Analysis: Compare the relative energies of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.
-
Transition State Search: Locate the transition states connecting the stable conformers to calculate the rotational energy barriers.
Diagram: Computational Analysis Workflow
Caption: A typical workflow for computational conformational analysis.
Conclusion and Future Directions
The are governed by the interplay of (E)/(Z) isomerism, imidazole tautomerism, and rotation around the central single bond. While the (E)-isomer is expected to be the major synthetic product, a comprehensive characterization requires a combined approach of synthesis, spectroscopy (NMR, IR), X-ray crystallography, and computational modeling. The detailed protocols and workflows outlined in this guide provide a robust framework for researchers to fully elucidate the structural properties of this molecule, enabling its rational application in drug design and materials science.
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